molecular formula C7H10N2O2 B3358965 FCE 21990 CAS No. 83056-59-1

FCE 21990

Cat. No.: B3358965
CAS No.: 83056-59-1
M. Wt: 154.17 g/mol
InChI Key: KKKHJYGCTVKQEM-UHFFFAOYSA-N
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Description

FCE 21990 is a small molecule drug initially developed by Pfizer Inc. It was primarily investigated for its potential therapeutic applications in treating lipid metabolism disorders. The compound has a molecular formula of C7H10N2O2 and an InChIKey of KKKHJYGCTVKQEM-UHFFFAOYSA-N .

Preparation Methods

The synthetic routes and reaction conditions for FCE 21990 are not widely documented in publicly available sources. typical synthetic methods for small molecule drugs involve multi-step organic synthesis, including reactions such as amide bond formation, nucleophilic substitution, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes for scalability, yield, and purity.

Chemical Reactions Analysis

FCE 21990, like many small molecule drugs, can undergo various chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

FCE 21990 has been primarily investigated for its potential in treating lipid metabolism disorders. Although its development was discontinued at Phase 1, the compound’s structure and properties make it a subject of interest in various scientific research fields:

    Chemistry: As a small molecule, this compound can be used in studies related to organic synthesis and reaction mechanisms.

    Biology: The compound’s effects on lipid metabolism can be explored in cellular and molecular biology research.

    Medicine: Although its clinical development was discontinued, this compound can still be studied for its pharmacological properties and potential therapeutic effects.

    Industry: The compound’s synthesis and production methods can be optimized for industrial applications, including the development of related compounds.

Comparison with Similar Compounds

FCE 21990 can be compared with other small molecule drugs developed for lipid metabolism disorders. Similar compounds include:

    Atorvastatin: A widely used statin for lowering cholesterol levels.

    Fenofibrate: A drug used to reduce cholesterol levels and triglycerides.

    Ezetimibe: A drug that inhibits the absorption of cholesterol from the small intestine.

This compound’s uniqueness lies in its specific molecular structure and its potential mechanism of action, which may differ from these other compounds.

Properties

IUPAC Name

5-(methoxymethyl)-2-methyl-1-oxidopyrazin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6-3-8-7(5-11-2)4-9(6)10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKHJYGCTVKQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232149
Record name Pyrazine, 2-methoxymethyl-5-methyl-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83056-59-1
Record name Pyrazine, 2-methoxymethyl-5-methyl-, 4-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083056591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-methoxymethyl-5-methyl-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxymethyl)-2-methylpyrazin-1-ium-1-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Hydroxymethyl-5-methylpyrazine-4-oxide (3.5 g) was dissolved under stirring in a solution of 8 ml of thionyl chloride in 20 ml of dry benzene containing 0.5 g of ZnCl2, keeping the temperature below 30° C. The reaction mixture was cautiously warmed 3 hours at 60° C., then cooled to room temperature, and filtered. The solvent was evaporated under reduced pressure. The oily residue was dissolved in a solution of sodium methoxide in methyl alcohol, previously prepared dissolving 0.6 of sodium in 30 ml of methyl alcohol. After refluxing 4 hours, the reaction solution was cooled at room temperature, filtered and evaporated to dryness. The residue was taken up with water and repeatedly extracted with ethyl ether. The organic phase was washed with water, dried and the solvent was evaporated to dryness; the residue treated with pentane gave 2-methoxymethyl-5-methylpyrazine-4-oxide (1.5 g), m.p. 69°-72° C.
Name
2-Hydroxymethyl-5-methylpyrazine-4-oxide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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